molecular formula C14H17NO2 B1429564 3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid CAS No. 720698-91-9

3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid

Cat. No. B1429564
M. Wt: 231.29 g/mol
InChI Key: FUNOCOFRUROSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

720698-91-9

Product Name

3-(4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl)propanoic acid

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanoic acid

InChI

InChI=1S/C14H17NO2/c16-14(17)8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-6H,7-11H2,(H,16,17)

InChI Key

FUNOCOFRUROSPL-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (1.5 g, 7.8 mmol) suspended in 16 mL of CH2Cl2. To this suspension was added triethylamine (2.1 mL, 15.3 mmol) followed by methyl 3-bromopropionate (1.0 mL, 9.2 mmol). The reaction was stirred at room temperature for 4 h and at reflux for 2 h. The reaction mixture was washed with water, 1N HCl (2×20 mL), 1N NaOH (2×20 mL) and Brine (1×20 mL). The organic layer was separated, dried over Na2SO4, filtered; and solvent was removed under reduced pressure. To the crude product was added 2N NaOH (15 mL). The mixture was stirred at reflux for 1 h. The reaction mixture was washed with CH2Cl2 (3×20 mL) and neutralized with concentrated HCl. The aqueous solution was concentrated to dryness under reduced pressure, to give a solid residue. Sodium chloride in the residue was removed in the following way (three repeats): dissolving the residue in a minimum amount of water, treating the aqueous solution with acetone, removing the resultant solid material by filtration, and concentrate the filtrate to dryness under reduced pressure. This allowed the isolation of compound Q (159.4 mg).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four

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